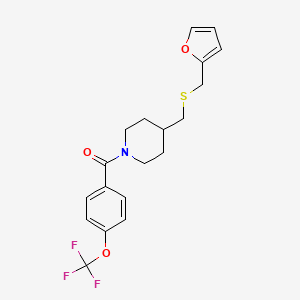
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C19H20F3NO3S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H23F3N2O2S, with a molecular weight of 393.46 g/mol. The structure features a piperidine ring, a furan moiety, and a trifluoromethoxy-substituted phenyl group, which contribute to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃F₃N₂O₂S |
| Molecular Weight | 393.46 g/mol |
| CAS Number | 1396811-49-6 |
Antitumor Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds with thiazole and furan moieties have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of electron-withdrawing groups, such as trifluoromethoxy, enhances the potency by increasing the lipophilicity and facilitating cellular uptake.
Case Study : A study on structurally similar furan-based compounds demonstrated an IC50 value of less than 10 µM against the HT-29 colon cancer cell line, suggesting that modifications in the piperidine scaffold could yield compounds with enhanced activity against various tumors .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds containing thiol groups have been reported to exhibit antibacterial activities against multi-drug resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes.
Research Findings : A derivative with a similar piperidine structure exhibited MIC values ranging from 46.9 to 93.7 µg/mL against Gram-positive bacteria, indicating promising antimicrobial potential .
Anti-inflammatory Effects
Compounds containing furan and piperidine rings have also been evaluated for their anti-inflammatory properties. In vivo studies have shown that these compounds can significantly reduce inflammation markers in animal models.
Case Study : A synthesized analog demonstrated a reduction in paw edema in rats by 50% compared to controls, showcasing its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Furan moiety : Contributes to the overall activity through electron donation and stabilization of the molecule.
- Trifluoromethoxy group : Enhances lipophilicity and increases binding affinity to biological targets.
- Piperidine ring : Serves as a central scaffold that can be modified to improve pharmacokinetic properties.
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S/c20-19(21,22)26-16-5-3-15(4-6-16)18(24)23-9-7-14(8-10-23)12-27-13-17-2-1-11-25-17/h1-6,11,14H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQERLNHXOXOGHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














